- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium, Journal of the American Chemical Society, 2018, 140(38), 11931-11934

Cas no 930-87-0 (1,2,5-Trimethylpyrrole)

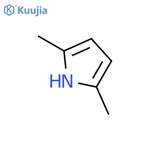

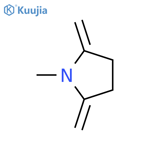

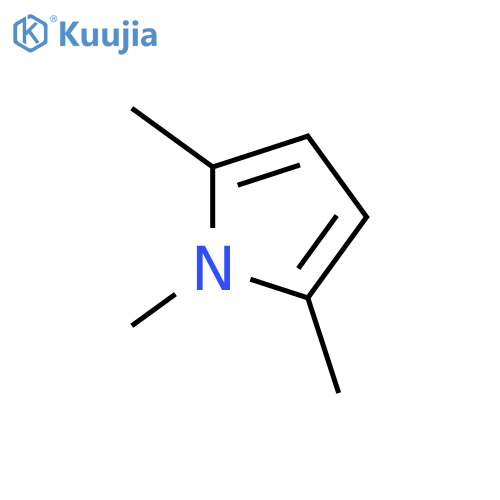

1,2,5-Trimethylpyrrole structure

商品名:1,2,5-Trimethylpyrrole

1,2,5-Trimethylpyrrole 化学的及び物理的性質

名前と識別子

-

- 1,2,5-Trimethylpyrrole

- 1.2.5-Trimethylpyrrole

- C7H11N

- NSC 81220

- 1,2,5-Trimethyl-1H-pyrrole (ACI)

- Pyrrole, 1,2,5-trimethyl- (6CI, 7CI, 8CI)

- 930-87-0

- 1,2,5-TRIMEHYLPYRROLE

- 1,2,5-Trimethylpyrrole, 99%

- Pyrrole, 1,2,5-trimethyl

- MFCD00003090

- PYRROLE, 1,2,5-TRIMETHYL-

- NSC81220

- AS-78356

- T1939

- 1,2,5-Trimethyl-1H-pyrrole #

- 7K4P5HS0RP

- EN300-21742

- InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H

- 1,2,5-Trimethyl-1H-pyrrole

- DTXSID20239239

- NS00042220

- 1H-Pyrrole, 1,2,5-trimethyl-

- UNII-7K4P5HS0RP

- SY048165

- D92550

- SCHEMBL254079

- CHEBI:184439

- CS-0239671

- NSC-81220

- AKOS000101244

- Q63396362

- pyrrole, 1,2,5 trimethyl-

- EINECS 213-225-6

-

- MDL: MFCD00003090

- インチ: 1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3

- InChIKey: YRABRACUKBOTKB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C)N(C)C(C)=C1

計算された属性

- せいみつぶんしりょう: 109.08900

- どういたいしつりょう: 109.089149

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 70.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 4.9

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.807 g/mL at 25 °C(lit.)

- ゆうかいてん: 1.5°C (estimate)

- ふってん: 173 °C(lit.)

- フラッシュポイント: 華氏温度:125.6°f

摂氏度:52°c - 屈折率: n20/D 1.498(lit.)

- ようかいど: 微溶性(2.2 g/l)(25ºC)、

- すいようせい: Slightly soluble in water (2.2 g/L at 25°C).

- PSA: 4.93000

- LogP: 1.64190

- ようかいせい: 未確定

- じょうきあつ: 1.7±0.3 mmHg at 25°C

1,2,5-Trimethylpyrrole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16-S26-S36

-

危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- 危険レベル:3.2

- 包装グループ:III

- 包装等級:III

- セキュリティ用語:3.2

- リスク用語:R10

1,2,5-Trimethylpyrrole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,2,5-Trimethylpyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21742-5.0g |

1,2,5-trimethyl-1H-pyrrole |

930-87-0 | 95% | 5.0g |

$42.0 | 2023-02-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1939-25ml |

1,2,5-Trimethylpyrrole |

930-87-0 | 98.0%(GC) | 25ml |

¥1340.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1939-5ML |

1,2,5-Trimethylpyrrole |

930-87-0 | >98.0%(GC) | 5ml |

¥430.00 | 2024-04-15 | |

| Enamine | EN300-21742-0.5g |

1,2,5-trimethyl-1H-pyrrole |

930-87-0 | 95% | 0.5g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-21742-10.0g |

1,2,5-trimethyl-1H-pyrrole |

930-87-0 | 95% | 10.0g |

$54.0 | 2023-02-14 | |

| abcr | AB144375-5 ml |

1,2,5-Trimethylpyrrole; . |

930-87-0 | 5 ml |

€56.50 | 2024-04-15 | ||

| abcr | AB144375-25 ml |

1,2,5-Trimethylpyrrole; . |

930-87-0 | 25 ml |

€157.20 | 2024-04-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1939-25ml |

1,2,5-Trimethylpyrrole |

930-87-0 | 98.0%(GC) | 25ml |

¥1340.0 | 2023-09-01 | |

| Aaron | AR003BOR-5g |

1,2,5-Trimethylpyrrole |

930-87-0 | 98% | 5g |

$104.00 | 2025-01-22 | |

| 1PlusChem | 1P003BGF-5g |

1,2,5-Trimethylpyrrole |

930-87-0 | 98% | 5g |

$105.00 | 2025-02-19 |

1,2,5-Trimethylpyrrole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 24 h, 7 atm, 150 °C

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Solvents: Benzene-d6

リファレンス

- Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides, Journal of Organic Chemistry, 1985, 50(13), 2316-23

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Methyl triflate

1.2 Solvents: Dimethyl sulfoxide

1.2 Solvents: Dimethyl sulfoxide

リファレンス

- Formation of 1,2- and 1,2,5-substituted pyrroles from an (η5-pyrrolyl)-transition metal complex, Journal of Organometallic Chemistry, 1987, 326(1),

合成方法 7

合成方法 8

はんのうじょうけん

リファレンス

- Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene, Journal of Organic Chemistry, 1983, 48(10), 1682-5

合成方法 9

はんのうじょうけん

リファレンス

- N-Alkylation of indole and pyrroles in dimethyl sulfoxide, Journal of the Chemical Society, 1973, (5), 499-500

合成方法 10

はんのうじょうけん

リファレンス

- Rates of tritium exchange in a series of N-phenyl substituted pyrroles, Journal of the Chemical Society, 1992, (2), 295-8

合成方法 11

はんのうじょうけん

1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether , Tetrahydrofuran ; 1 h, -10 °C; -10 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt

リファレンス

- A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides, Tetrahedron Letters, 2014, 55(15), 2523-2526

1,2,5-Trimethylpyrrole Raw materials

- N-Methylsuccinimide

- hexane-2,5-dione

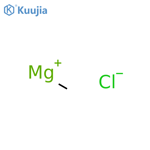

- Methylmagnesium Chloride (3M in THF)

- Hexane-2,5-diol

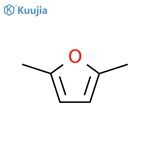

- 2,5-Dimethylfuran

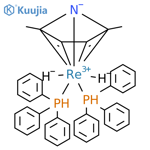

- Rhenium, [(2,3,4,5-η)-2,5-dimethyl-1H-pyrrol-1-yl]dihydrobis(triphenylphosphine)- (9CI)

- Titanium, bis(η5-2,4-cyclopentadien-1-yl)(2,2-dimethyl-1,3-propanediyl)-

1,2,5-Trimethylpyrrole Preparation Products

1,2,5-Trimethylpyrrole サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:930-87-0)1,2,5-Trimethylpyrrole

注文番号:1659312

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

1,2,5-Trimethylpyrrole 関連文献

-

Maxime De Abreu,Yue Tang,Etienne Brachet,Mohamed Selkti,Véronique Michelet,Philippe Belmont Org. Biomol. Chem. 2021 19 1037

-

Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759

-

Yongtae Kim,Yun Soo Choi,Su Kyung Hong,Yong Sun Park Org. Biomol. Chem. 2019 17 4554

-

4. Excited complex formation between heterocyclic compounds and aromatic hydrocarbons and aminesR. Stephen Davidson,Andrew Lewis,Terence D. Whelan J. Chem. Soc. Perkin Trans. 2 1977 1280

-

Chae S. Yi,Jie Zhang Chem. Commun. 2008 2349

930-87-0 (1,2,5-Trimethylpyrrole) 関連製品

- 600-29-3(1,2-dimethyl-1H-pyrrole)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 157047-98-8(Benzomalvin C)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:930-87-0)1,2,5-三甲基吡咯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:930-87-0)1,2,5-Trimethylpyrrole

清らかである:99%

はかる:25g

価格 ($):318.0